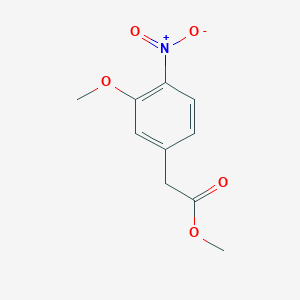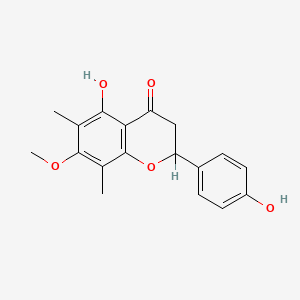
QUIRESTON-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QUIRESTON-A is an inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative Cell impermeable inhibitor of high-affinity choline uptake (HAChU). For comparative information see the attached table. poor penetration of biological membranes.
Applications De Recherche Scientifique
1. Electroactive Polymer Synthesis
QUIRESTON-A's relevance in the synthesis of electroactive polymers is significant. These polymers have diverse technological applications, including energy storage systems, owing to their sustainability, ease of synthesis, and environmental compatibility. Anthraquinone-based derivatives, such as this compound, are crucial due to their conducting properties, making them suitable for use in automotive, solar cell devices, aircraft aileron, and biomedical equipment (Zarren, Nisar, & Sher, 2019).
2. Prion Disease Detection
This compound is instrumental in the Real-Time Quaking-Induced Conversion (RT-QUIC) assay, a method for detecting prion diseases such as Creutzfeldt-Jakob disease (CJD). This technique allows for the sensitive detection of prions in various samples, including cerebrospinal fluid, and is pivotal in antemortem evaluations (Atarashi et al., 2011). Additionally, the RT-QuIC technique's adaptability for studying other protein misfolding diseases highlights the broad applicability of this compound in biomedical research (Schmitz et al., 2016).
3. Hematopoietic Stem Cell Research
Research involving this compound has uncovered its role in the quiescence of hematopoietic stem cells (HSCs). This state of quiescence, while protective, can lead to error-prone DNA repair and mutagenesis in HSCs, thus having implications in understanding the mechanisms of hematopoietic abnormalities and potential treatments (Mohrin et al., 2010).
4. Protein Interaction Studies
This compound is used in the study of protein quinary interactions, particularly in live cells. This research is important for understanding the dynamic interactions of proteins within cellular environments and their implications in various diseases and drug interactions (Majumder et al., 2015).
5. Antimicrobial and Anticancer Research
This compound's structure, resembling quinolines, makes it a candidate for antimicrobial and anticancer research. Quinolines, including compounds similar to this compound, have shown effectiveness against a range of diseases due to their ability to interact with various biological targets (Ruiz, 2003); (Solomon & Lee, 2011).
Propriétés
Formule moléculaire |
C10H16BrNO |
|---|---|
Poids moléculaire |
246.14 Da. |
Apparence |
slightly yellowish crystal powder |
Pureté |
min. 99.5%. (NMR (D2O)) |
Synonymes |
1-allyl 3-quinicludon bromide; N-allyl-3-oxoquinuclidinium bromide. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
